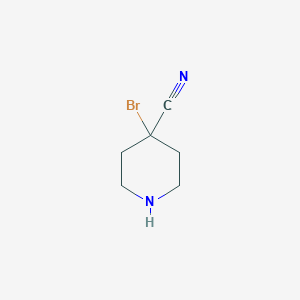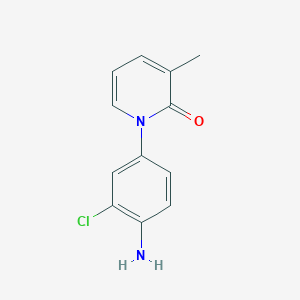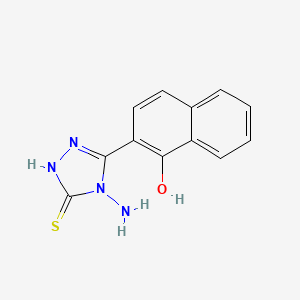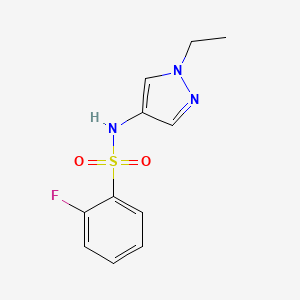
n-(1-Ethyl-1h-pyrazol-4-yl)-2-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide typically involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent quality and yield. Additionally, the purification process can be streamlined using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide
- 1-(1-Ethyl-1H-pyrazol-4-yl)methyl-4-(1-methylcyclopropyl)sulfonyl-1,4-diazepane
Uniqueness
N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and increases its affinity for certain molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H12FN3O2S |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
N-(1-ethylpyrazol-4-yl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H12FN3O2S/c1-2-15-8-9(7-13-15)14-18(16,17)11-6-4-3-5-10(11)12/h3-8,14H,2H2,1H3 |
Clé InChI |
GTFQNUCNJLVIBL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NS(=O)(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


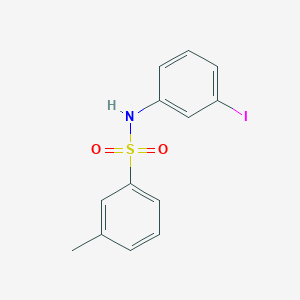

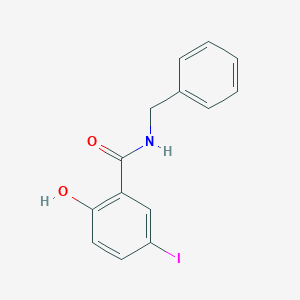
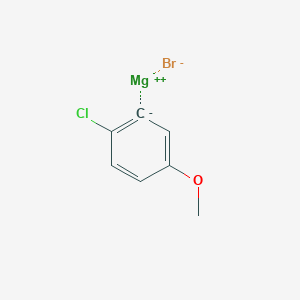

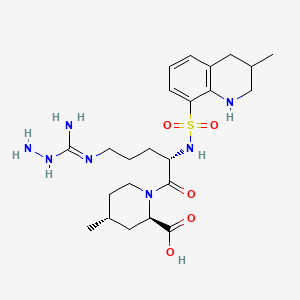
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)

